molecular formula C10H6ClNO2 B11896173 1-Hydroxyisoquinoline-4-carbonyl chloride CAS No. 94974-61-5

1-Hydroxyisoquinoline-4-carbonyl chloride

Cat. No.: B11896173
CAS No.: 94974-61-5
M. Wt: 207.61 g/mol
InChI Key: ZUZJLYZREKXIEV-UHFFFAOYSA-N
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Description

1-Hydroxyisoquinoline-4-carbonyl chloride is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines, with a nitrogen atom in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxyisoquinoline-4-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of isoquinoline with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

[ \text{Isoquinoline} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, alternative methods such as the use of safer reagents or catalysts may be explored to improve yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxyisoquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The hydroxyl group in the isoquinoline ring can undergo oxidation to form quinones or reduction to form dihydroisoquinolines.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 1-hydroxyisoquinoline-4-carbamates or 1-hydroxyisoquinoline-4-ethers can be formed.

    Oxidation Products: Quinones or isoquinoline N-oxides.

    Reduction Products: Dihydroisoquinolines.

Scientific Research Applications

1-Hydroxyisoquinoline-4-carbonyl chloride has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs targeting specific enzymes or receptors. Isoquinoline derivatives have shown potential in treating diseases such as cancer and malaria.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxyisoquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific isoquinoline derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the ring. It is used in the synthesis of antimalarial drugs.

    Isoquinoline: The parent compound of 1-Hydroxyisoquinoline-4-carbonyl chloride, used in the synthesis of various alkaloids and pharmaceuticals.

    1-Chloroisoquinoline: A chlorinated derivative of isoquinoline with similar reactivity.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a carbonyl chloride group in the isoquinoline ring. This dual functionality allows for diverse chemical reactivity and the potential for multiple applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

94974-61-5

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

1-oxo-2H-isoquinoline-4-carbonyl chloride

InChI

InChI=1S/C10H6ClNO2/c11-9(13)8-5-12-10(14)7-4-2-1-3-6(7)8/h1-5H,(H,12,14)

InChI Key

ZUZJLYZREKXIEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)C(=O)Cl

Origin of Product

United States

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